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Compound of Interest

Compound Name: Alisporivir

Cat. No.: B1665226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclophilin inhibitor Alisporivir and its

cross-reactivity with other notable cyclophilin inhibitors, namely Cyclosporine A and NIM811.

The information presented herein is supported by experimental data to aid in the objective

assessment of these compounds for research and development purposes.

Introduction to Cyclophilin Inhibition
Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-

trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[1] They

have emerged as significant therapeutic targets in a range of diseases, including viral

infections, inflammatory disorders, and some cancers. Alisporivir (DEB025), a non-

immunosuppressive analog of Cyclosporine A, has been a key compound in the clinical

development of host-targeting antivirals, particularly for Hepatitis C Virus (HCV).[2]

Understanding the cross-reactivity profile of Alisporivir across different cyclophilin isoforms is

critical for evaluating its specificity and potential off-target effects.

Comparative Binding Affinity
The inhibitory potential of Alisporivir, Cyclosporine A, and NIM811 is determined by their

binding affinity to various cyclophilin isoforms. While comprehensive, directly comparable

quantitative data across all isoforms is not available in a single source, the following table

summarizes the available binding and inhibitory constants (Kd and Ki).
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Inhibitor Cyclophilin A Cyclophilin B Cyclophilin C Cyclophilin D

Alisporivir Nanomolar range Potent inhibitor Potent inhibitor Potent inhibitor

Cyclosporine A
Kd: ~13-37 nM,

Ki: 1.6 nM
Kd: 9.8 nM Kd: 90.8 nM

Data not

available

NIM811
Higher affinity

than CsA

Higher affinity

than CsA

Higher affinity

than CsA

Higher affinity

than CsA

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; a

lower value indicates a stronger interaction. "Data not available" indicates that specific

quantitative values were not found in the surveyed literature. Qualitative comparisons from the

literature are included where specific values are unavailable. For instance, modifications in

Alisporivir from Cyclosporine A are reported to enhance its binding affinity for cyclophilins.[3]

Similarly, NIM811 is described as having a higher affinity for all cyclophilins compared to

Cyclosporine A.[4]

Mechanism of Action and Signaling Pathway
Cyclophilin inhibitors exert their effects by binding to the active site of cyclophilins, thereby

inhibiting their PPIase activity. In the context of HCV infection, cyclophilin A is a crucial host

factor required for viral replication. Alisporivir, by inhibiting cyclophilin A, disrupts the

interaction between the host protein and the viral nonstructural protein 5A (NS5A), which is

essential for the proper functioning of the viral replication complex.[5]
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Caption: Alisporivir inhibits HCV by binding to Cyclophilin A, preventing its interaction with the

viral protein NS5A.

Experimental Protocols
The assessment of cyclophilin inhibitor binding affinity and cross-reactivity relies on various

biophysical and biochemical assays. Below are detailed methodologies for key experiments

cited in the evaluation of these compounds.

Surface Plasmon Resonance (SPR) for Binding Kinetics
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SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time.

Experimental Workflow:

Start Immobilize Recombinant
Cyclophilin on Sensor Chip

Inject Cyclophilin Inhibitor
(Analyte) at Various Concentrations

Measure Change in
Refractive Index (Response Units)

Analyze Sensorgram to Determine
ka, kd, and KD End

Click to download full resolution via product page

Caption: Workflow for determining binding kinetics of cyclophilin inhibitors using Surface

Plasmon Resonance.

Methodology:

Immobilization of Cyclophilin: Recombinant human cyclophilin protein is immobilized on a

sensor chip surface (e.g., CM5 chip) via amine coupling or other suitable chemistries.

Analyte Injection: A series of concentrations of the cyclophilin inhibitor (Alisporivir,
Cyclosporine A, or NIM811) in a suitable running buffer are injected over the sensor surface.

Data Acquisition: The interaction between the inhibitor and the immobilized cyclophilin is

monitored in real-time by detecting changes in the refractive index at the sensor surface,

which are proportional to the mass of bound analyte. This generates a sensorgram.

Data Analysis: The association rate constant (ka) and dissociation rate constant (kd) are

determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to

ka.

Isothermal Titration Calorimetry (ITC) for
Thermodynamic Profiling
ITC directly measures the heat changes that occur upon biomolecular binding, providing a

complete thermodynamic profile of the interaction.

Methodology:
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Sample Preparation: The cyclophilin protein is placed in the sample cell of the calorimeter,

and the inhibitor is loaded into the injection syringe. Both are in an identical, well-dialyzed

buffer to minimize heats of dilution.

Titration: A series of small injections of the inhibitor are made into the protein solution while

the temperature is kept constant.

Heat Measurement: The heat released or absorbed during each injection is measured.

Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of

inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the

stoichiometry (n), binding affinity (Ka, and its inverse, Kd), and the enthalpy (ΔH) and entropy

(ΔS) of binding.

Peptidyl-Prolyl cis-trans Isomerase (PPIase) Assay
This enzymatic assay measures the ability of an inhibitor to block the catalytic activity of

cyclophilin.

Methodology:

Reaction Mixture: A reaction mixture is prepared containing a specific concentration of a

cyclophilin isoform, a chromogenic or fluorogenic peptide substrate (e.g., N-succinyl-Ala-Ala-

Pro-Phe-p-nitroanilide), and a coupling enzyme (e.g., chymotrypsin).

Inhibitor Addition: The cyclophilin inhibitor is added to the reaction mixture at various

concentrations and pre-incubated with the cyclophilin.

Reaction Initiation: The reaction is initiated by the addition of the peptide substrate.

Detection: The cis-to-trans isomerization of the proline residue in the substrate by cyclophilin

allows for its cleavage by the coupling enzyme, releasing a chromophore or fluorophore. The

rate of this release is monitored spectrophotometrically or fluorometrically.

IC50/Ki Determination: The rate of the reaction is measured at different inhibitor

concentrations, and the data is used to calculate the half-maximal inhibitory concentration
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(IC50). The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-

Prusoff equation.

Conclusion
Alisporivir is a potent, non-immunosuppressive cyclophilin inhibitor with a high affinity for

cyclophilins, comparable to or exceeding that of Cyclosporine A. While it exhibits broad

reactivity across different cyclophilin isoforms, its lack of immunosuppressive activity, a key

differentiator from Cyclosporine A, makes it a valuable tool for studying the specific roles of

cyclophilins in various disease models without the confounding effects of immunosuppression.

Further research to fully quantitate the binding affinities of Alisporivir and NIM811 across all

cyclophilin isoforms will provide a more complete picture of their cross-reactivity profiles and

aid in the development of more selective next-generation cyclophilin inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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